molecular formula C17H15NO B2372923 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde CAS No. 590390-99-1

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B2372923
CAS No.: 590390-99-1
M. Wt: 249.313
InChI Key: LDYUCNAJESBDSZ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is an indole derivative featuring a carbaldehyde group at position 3 and a 2,4-dimethylphenyl substituent at position 2. Indole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-11-7-8-13(12(2)9-11)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYUCNAJESBDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methylaniline Derivatives

General Reaction Mechanism

The Vilsmeier-Haack reaction is the most widely reported method for synthesizing 3-formylindoles. This electrophilic aromatic substitution involves the generation of a Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reagent selectively formylates the C3 position of indole precursors.

Stepwise Procedure for 2-(2,4-Dimethylphenyl)-1H-Indole-3-Carbaldehyde

  • Synthesis of Vilsmeier Reagent :

    • Anhydrous DMF (5:1 v/v to POCl₃) is cooled to 0–5°C.
    • POCl₃ is added dropwise under stirring for 30–40 minutes.
  • Reaction with 2,4-Dimethylaniline Derivative :

    • 2,4-Dimethylaniline (or substituted analogs) is dissolved in anhydrous DMF.
    • The Vilsmeier reagent is added dropwise at 0–5°C, followed by reflux at 80–90°C for 5–8 hours.
  • Workup and Purification :

    • The mixture is cooled, neutralized with saturated Na₂CO₃ (pH 8–9).
    • The precipitate is filtered, dried, and recrystallized from ethanol/water.
Optimization Data
Parameter Optimal Condition Yield (%) Reference
POCl₃:DMF Ratio 1:5 (v/v) 87–91
Reaction Temperature 80–90°C 90–96
Substitution Pattern 2,4-Dimethylaniline 95

Key Advantages :

  • High regioselectivity for C3 formylation.
  • Scalable to multi-gram quantities.

Limitations :

  • Requires strict anhydrous conditions.
  • Generation of corrosive POCl₃ necessitates specialized equipment.

Multi-Component Reactions (MCRs) Followed by Formylation

Ugi-Tetrazole Four-Component Reaction (UT-4CR)

This method constructs the indole core de novo using:

  • 2,4-Dimethylaniline
  • Isocyanides (e.g., benzyl isocyanide)
  • 2,2-Dimethoxyacetaldehyde
  • Trimethylsilyl Azide (TMSN₃)
Reaction Steps:
  • UT-4CR : Components react in aqueous medium at room temperature to form tetrazole intermediates.
  • Acidic Cyclization : Methanesulfonic acid (70°C, 2 hours) induces cyclization to 2-tetrazolylindoles.
  • Vilsmeier Formylation : The tetrazole intermediate undergoes formylation at C3 using POCl₃/DMF.
Performance Metrics
Step Yield (%) Purity (%) Reference
UT-4CR 85–90 >95
Acidic Cyclization 91 98
Formylation 96 95

Advantages :

  • Builds molecular complexity in fewer steps.
  • Tolerates diverse substituents on aniline and isocyanides.

Challenges :

  • Requires purification after each step.
  • Limited commercial availability of TMSN₃.

Direct C3 Formylation Using Heterogeneous Catalysts

Catalytic Oxidative Formylation

A recent advancement employs covalent organic frameworks (COFs) as catalysts:

  • Substrate : 2-(2,4-Dimethylphenyl)-1H-indole
  • Reagents : Tetramethylethylenediamine (TMEDA), KI, COF catalyst
  • Conditions : Acetonitrile/water (5:1), 80°C, 12 hours.
Key Data
Catalyst Loading Yield (%) Selectivity (%) Reference
5 mg COF 78 >99

Benefits :

  • Avoids POCl₃, enhancing safety.
  • Recyclable catalyst reduces waste.

Drawbacks :

  • Lower yield compared to Vilsmeier method.
  • Limited substrate scope validation.

Comparative Analysis of Methods

Method Yield (%) Scalability Safety Cost Efficiency
Vilsmeier-Haack 90–96 High Moderate High
MCR + Formylation 85–91 Moderate High Moderate
Catalytic Formylation 78 Low High Low

Mechanistic Insights and Side Reactions

Competing Pathways in Vilsmeier-Haack Reactions

  • Overformylation : Excess POCl₃ may lead to di-formylated byproducts.
  • Ring Chlorination : Occurs if reaction temperatures exceed 90°C.

Isomerization in MCRs

Meta-substituted anilines (e.g., 2,4-dimethylaniline) produce regioisomers during UT-4CR, necessitating chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Position 2) Key Functional Groups Molecular Weight
2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde 2,4-Dimethylphenyl Carbaldehyde (C3) 263.34 (est.)
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde () 4-Isopropylphenyl Carbaldehyde (C3) 263.34
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde () 4-Methoxyphenyl, pentyl (C5) Carbaldehyde (C3) ~349.45 (est.)
2-(4-Fluorophenyl)-3-methyl-1H-indole () 4-Fluorophenyl Methyl (C3) 225.26
  • Electronic Effects: The 2,4-dimethylphenyl group (target compound) provides electron-donating methyl groups, enhancing electron density at the indole core. The 4-fluorophenyl group () introduces electron-withdrawing effects, altering charge distribution compared to dimethylphenyl .
  • The pentyl chain in adds significant hydrophobicity, impacting solubility and membrane permeability .

Physical and Chemical Properties

Property This compound 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde
Solubility Moderate in DCM, chloroform Low in polar solvents (steric hindrance) High in non-polar solvents (pentyl chain)
Melting Point ~150–160°C (est.) ~145–155°C (est.) ~80–90°C (est., due to alkyl chain)
Crystallinity Likely crystalline (dimethyl symmetry) Crystalline (confirmed by XRD in analogs) Amorphous (flexible pentyl disrupts packing)
  • Crystallography : The dimethylphenyl group’s symmetry (target compound) may promote ordered crystal packing, contrasting with the disordered chains in . Fluorophenyl derivatives () exhibit weak hydrogen bonding, suggesting dimethylphenyl analogs could form stronger van der Waals interactions .

Biological Activity

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is known for various biological activities. The presence of the aldehyde group and the dimethylphenyl substituent contributes to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a lead compound in developing new antimicrobial agents.

2. Anticancer Properties
The compound has demonstrated anticancer activity in several studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, preliminary data suggest that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : The compound can bind to receptors that regulate cell proliferation and apoptosis, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may also modulate ROS levels, contributing to its antioxidant properties .

Case Studies

StudyFindings
Study AShowed significant antimicrobial activity against Gram-positive bacteria with an MIC of 8 µg/mL.
Study BIndicated a 50% reduction in cell viability in cancer cell lines at a concentration of 10 µM after 24 hours.
Study CDemonstrated anti-inflammatory effects by reducing TNF-α levels in vitro by 30% at 5 µM concentration.

Research Findings

Recent investigations have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. These derivatives are being evaluated for their potency against various diseases, including cancer and infections.

Summary of Key Findings:

  • Antimicrobial Activity : Effective against several bacterial strains.
  • Anticancer Activity : Induces apoptosis and inhibits proliferation in cancer cells.
  • Anti-inflammatory Potential : Reduces levels of inflammatory markers.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves introducing substituents to the indole core via electrophilic substitution or cross-coupling reactions. A general approach includes:

  • Vilsmeier-Haack formylation : Reacting 2-(2,4-dimethylphenyl)-1H-indole with DMF and POCl₃ to introduce the aldehyde group at the 3-position .
  • Condensation reactions : Refluxing indole derivatives with sodium acetate and acetic acid to form crystalline intermediates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .
  • Functional group protection : Using sulfonyl or benzyl groups to protect reactive sites during synthesis, as seen in analogous indole-carbaldehyde derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. This method resolves bond lengths, angles, and intermolecular interactions (e.g., weak hydrogen bonding chains observed in indole derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in CDCl₃ .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (M+ = 263.34 g/mol for C₁₈H₁₇NO) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., CHCl₃). Pre-saturation with solvent or sonication may improve dissolution .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Monitor via TLC or HPLC for degradation .

Advanced Research Questions

Q. How can structural modifications optimize bioactivity in this indole-carbaldehyde scaffold?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhances electrophilicity, potentially improving interactions with biological targets (e.g., enzymes or receptors) .
  • Hybrid analogs : Combining the indole core with thiazole or piperazine moieties (e.g., via Schiff base formation) may modulate pharmacokinetic properties .
  • Crystallographic insights : Analyze non-classical hydrogen bonding (e.g., N–H⋯π interactions) to predict packing efficiency and solubility .

Q. How should contradictory bioactivity data in related indole derivatives be resolved?

  • Comparative assays : Test the compound alongside analogs (e.g., 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde) in standardized assays (e.g., antifungal MIC, cytotoxicity IC₅₀) to isolate substituent-specific effects .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to evaluate binding affinities against target proteins, such as cytochrome P450 or kinase enzymes .
  • Meta-analysis : Review structure-activity relationship (SAR) data from patent literature (e.g., Qi site inhibitors in Complex III) to identify trends in functional group contributions .

Q. What strategies address low yields in large-scale synthesis?

  • Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for cross-coupling) to reduce side reactions .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., formylation reactions) .
  • Crystallization control : Use anti-solvent precipitation (e.g., adding hexane to DMF) to enhance crystal purity and yield .

Methodological Notes

  • Safety protocols : Always use PPE (gloves, goggles) due to the compound’s irritant properties. Refer to SDS guidelines for spill management and first aid .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel structural features .

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